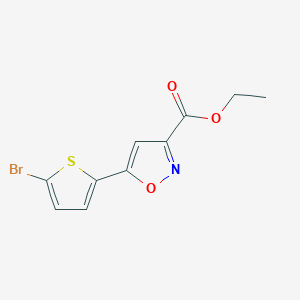

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

Beschreibung

BenchChem offers high-quality Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZZMDOBYXRSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380176 | |

| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-50-7 | |

| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Potential

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, molecules that incorporate multiple, distinct heterocyclic systems are of paramount interest, as they offer a rich three-dimensional chemical space for interaction with biological targets. Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate stands as a prime example of such a molecule, integrating the well-established isoxazole and thiophene scaffolds.

The formal IUPAC name for this compound is ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate . This structure is noteworthy for several reasons:

-

The Isoxazole Ring: This five-membered heterocycle is a cornerstone in medicinal chemistry, present in a range of approved drugs. It is recognized for its metabolic stability and its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]

-

The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene offers similar aromatic characteristics but with distinct electronic properties and a smaller steric footprint. This often leads to improved solubility, bioavailability, and metabolic profiles in drug candidates.[4]

-

The Bromine Substituent: The bromine atom significantly enhances the molecule's utility. It increases lipophilicity, potentially improving membrane permeability, and more importantly, serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthetic strategy, and a discussion of its significant potential as a foundational scaffold for researchers in drug development.

Physicochemical and Spectroscopic Profile

A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following properties are established or predicted for ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate.

| Property | Value | Source/Method |

| IUPAC Name | ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate | IUPAC Nomenclature |

| Molecular Formula | C10H8BrNO3S | Calculated |

| Molecular Weight | 318.15 g/mol | Calculated |

| Appearance | Predicted: Off-white to yellow solid | Analogy to similar structures[5] |

| Storage | 2–8 °C, under inert atmosphere, protect from light | Standard for heterocyclic esters[6] |

Predicted Spectroscopic Signatures

The validation of the molecular structure relies on a combination of spectroscopic techniques.

-

1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

δ ~7.3-7.5 ppm (d, 1H): A doublet corresponding to the proton on the thiophene ring adjacent to the isoxazole.

-

δ ~7.1-7.2 ppm (d, 1H): A doublet for the thiophene proton adjacent to the bromine atom.

-

δ ~6.8-7.0 ppm (s, 1H): A singlet for the proton at the 4-position of the isoxazole ring.

-

δ ~4.45 ppm (q, 2H): A quartet for the methylene (-CH2-) protons of the ethyl ester group.

-

δ ~1.40 ppm (t, 3H): A triplet for the methyl (-CH3) protons of the ethyl ester group.

-

-

13C NMR (100 MHz, CDCl3): The carbon spectrum will complement the proton data, confirming the carbon skeleton. Expected shifts include signals for the ester carbonyl (~160-162 ppm), isoxazole and thiophene aromatic carbons (~110-170 ppm), the ethyl ester methylene carbon (~62 ppm), and the ethyl ester methyl carbon (~14 ppm).

-

Mass Spectrometry (MS-ESI): The electrospray ionization mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]+ due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), appearing at m/z 317.9 and 319.9.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band around 1720-1740 cm-1 corresponding to the C=O stretch of the ester, and bands in the 1500-1600 cm-1 region for the C=C and C=N stretching of the aromatic rings.

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 3,5-disubstituted isoxazoles is well-documented, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a highly efficient and modular strategy. This approach is chosen for its reliability and the commercial availability of the required precursors.

Rationale for Synthetic Strategy

The core of the strategy is the [3+2] cycloaddition reaction. The retrosynthetic breakdown of the target molecule identifies two key fragments: ethyl propiolate and 5-bromothiophene-2-carbonitrile oxide . The nitrile oxide is unstable and is therefore generated in situ from the corresponding aldoxime, 5-bromothiophene-2-carbaldehyde oxime . This aldoxime is, in turn, readily prepared from commercially available 5-bromothiophene-2-carbaldehyde . This multi-step, one-pot approach is efficient and minimizes the isolation of unstable intermediates.

The choice of an oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide from the oxime is critical. It provides a controlled and effective conversion under mild conditions, which is essential for achieving a good yield of the final cycloaddition product.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate via a one-pot, two-step procedure.

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution (NaOCl)

-

Ethyl propiolate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Step 1: Formation of 5-Bromothiophene-2-carbaldehyde Oxime

-

To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then condenses with the aldehyde to form the oxime. Ethanol is a suitable polar protic solvent for this transformation.

-

-

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

Once the oxime formation is complete, cool the reaction mixture in an ice bath to 0 °C.

-

Add ethyl propiolate (1.5 eq) and a catalytic amount of triethylamine (0.1 eq) to the flask.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DCM or dropwise add a solution of sodium hypochlorite (1.1 eq). Maintain the temperature at 0-5 °C during the addition.

-

Causality: NCS or NaOCl acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to generate the highly reactive 5-bromothiophene-2-carbonitrile oxide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the dipolarophile (ethyl propiolate) to form the desired isoxazole ring. Performing this at low temperature prevents side reactions and decomposition of the nitrile oxide.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

-

Step 3: Workup and Purification

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol and DCM.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.

-

Self-Validation: The NaHCO3 wash is crucial to neutralize any acidic byproducts, ensuring the stability of the ester product during purification.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate as a solid.

-

Significance in Drug Discovery and Medicinal Chemistry

The true value of ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate lies not as an end-product, but as a highly versatile intermediate scaffold for building libraries of potential drug candidates. Its structure is primed for SAR exploration.

The combination of the isoxazole and thiophene rings creates a privileged structure with a high potential for biological activity.[4][7] Isoxazole-containing compounds are known to target a wide array of enzymes and receptors, while the thiophene ring modulates the pharmacokinetic properties of the molecule.[4] This dual-scaffold approach is a common strategy for discovering novel therapeutics.

The bromine atom is the key to unlocking this potential. It serves as a strategic attachment point for diversification using modern cross-coupling chemistry. This allows medicinal chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: SAR exploration pathways from the core scaffold.

This strategic approach allows for the generation of hundreds or thousands of unique analogs, each designed to probe specific interactions within a biological target, accelerating the journey from a hit compound to a clinical candidate. The potential applications are broad, ranging from kinase inhibitors in oncology to channel modulators in neuroscience.[8]

Conclusion

Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. Its synthesis is achievable through robust and well-understood chemical transformations. Its true power is realized in its potential as a versatile scaffold, where the combination of the biologically active isoxazole and thiophene moieties, along with the synthetically tractable bromine handle, provides an exceptional platform for the discovery and optimization of novel therapeutic agents. For researchers in drug development, this compound represents a valuable starting point for programs targeting a wide range of human diseases.

References

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available at: [Link]

-

Oakwood Chemical. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

-

National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

National Institutes of Health (NIH). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link]

-

Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

PrepChem.com. Synthesis of Ethyl 5-bromothiophene-2-carboxylate. Available at: [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

National Institutes of Health (NIH). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available at: [Link]

-

European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

-

National Institutes of Health (NIH). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Available at: [Link]

-

Lead Sciences. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]

- 6. 1914946-33-0|Ethyl 5-bromoisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 8. nbinno.com [nbinno.com]

Unveiling the Molecular quarry: A Technical Guide to Identifying Biological Targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of isoxazole and thiophene scaffolds in a single small molecule, exemplified by Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, presents a compelling starting point for novel therapeutic development. These heterocycles are independently associated with a broad spectrum of biological activities, suggesting a rich potential for interaction with a variety of cellular targets. This in-depth technical guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound. Moving beyond a mere listing of protocols, this document elucidates the causal logic behind experimental design, integrating computational prediction with robust, self-validating biochemical and cellular methodologies. We will explore a multi-pronged approach, beginning with in silico target prediction to generate initial hypotheses, followed by detailed, step-by-step protocols for experimental validation using state-of-the-art techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), and culminating in affinity chromatography coupled with mass spectrometry for unbiased target discovery. Furthermore, we will delve into the potential signaling pathways, including PI3K/Akt, MAPK, and NF-κB, that are likely to be modulated by this class of compounds, providing a mechanistic context for the observed biological effects. This guide is intended to serve as a practical and intellectually rigorous resource for researchers embarking on the critical journey of target deconvolution for novel chemical entities.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The molecule Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate incorporates two privileged heterocyclic motifs: isoxazole and thiophene. Isoxazole derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Similarly, the thiophene ring is a common feature in many FDA-approved drugs and is associated with diverse biological effects, including the inhibition of kinases and other enzymes.[3] The combination of these two pharmacophores suggests that Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate could interact with a range of biological targets, making it a promising candidate for drug discovery efforts.

The primary challenge with any novel bioactive compound lies in identifying its molecular target(s). A thorough understanding of the protein(s) with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines a systematic and multi-faceted approach to unraveling the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.

In Silico Target Prediction: Generating Actionable Hypotheses

Before embarking on resource-intensive experimental studies, in silico target prediction serves as an invaluable first step to generate a ranked list of potential protein targets. These computational methods leverage the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.

A crucial prerequisite for any in silico analysis is the correct chemical structure of the molecule of interest. The SMILES (Simplified Molecular-Input Line-Entry System) string for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is CCOC(=O)c1cnoc1c2scc(Br)c2 .

Several web-based tools can be utilized for target prediction. One of the most widely used is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.

Predicted Target Classes for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate based on Scaffold Analysis:

Based on the known activities of isoxazole and thiophene derivatives, we can hypothesize that Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate may interact with the following protein classes:

-

Protein Kinases: Many isoxazole and thiophene derivatives are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cellular signaling and are major targets in oncology and inflammatory diseases.

-

G-Protein Coupled Receptors (GPCRs): The structural motifs present in the compound are found in ligands for various GPCRs, which are involved in a vast array of physiological processes.

-

Nuclear Receptors: These ligand-activated transcription factors are key regulators of gene expression and are implicated in metabolic diseases, inflammation, and cancer.

-

Enzymes involved in Inflammatory Pathways: Given the anti-inflammatory properties of both isoxazole and thiophene derivatives, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are plausible targets.[3]

-

Proteins regulating Apoptosis and Cell Cycle: The anticancer activity of related compounds suggests potential interactions with proteins that control programmed cell death and cell proliferation.

Predicted Biological Pathways

Based on the predicted target classes, we can further hypothesize the involvement of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in key signaling pathways:

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Thiophene derivatives have been reported to act as PI3K inhibitors.[6] Inhibition of this pathway by Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate could lead to anti-proliferative and pro-apoptotic effects.

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Isoxazole derivatives have been shown to inhibit p38 MAP kinase.[4] Dysregulation of this pathway is also frequently observed in cancer.

Caption: Potential modulation of the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[7] Natural compounds have been shown to modulate NF-κB signaling.[8] Given the anti-inflammatory potential of the isoxazole and thiophene moieties, inhibition of the NF-κB pathway is a plausible mechanism of action.

Caption: Hypothesized interference with the NF-κB signaling pathway.

Experimental Target Identification and Validation

The following section provides detailed, step-by-step protocols for the experimental identification and validation of the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. It is crucial to employ orthogonal methods to increase confidence in the identified targets.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a label-free method that leverages the principle that the binding of a small molecule to its protein target can confer stability to the protein, making it more resistant to proteolytic degradation.[9][10]

Experimental Workflow:

Caption: The experimental workflow for the CETSA assay.

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate or vehicle for a specific duration (e.g., 1-2 hours) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. [11]

-

-

Cell Lysis and Fractionation:

-

Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a suspected target protein (identified from in silico prediction or DARTS).

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

The resulting melting curves will show a shift to a higher temperature for the compound-treated sample if the compound binds to and stabilizes the target protein.

-

Self-Validation: A reproducible and concentration-dependent thermal shift is a strong indicator of target engagement in a cellular context.

Affinity Chromatography-Mass Spectrometry

Principle: This is a powerful, unbiased method for identifying protein targets. The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. [13][14] Experimental Workflow:

Caption: Workflow for affinity chromatography-mass spectrometry.

Detailed Protocol:

-

Compound Immobilization:

-

Synthesize a derivative of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads derivatized only with the linker is essential.

-

-

Cell Lysate Preparation:

-

Prepare a large-scale cell lysate as described for the DARTS protocol.

-

-

Affinity Purification:

-

Incubate the immobilized compound beads and control beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive ligand (if known), a high salt buffer, or by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise the entire lane or specific bands and identify the proteins by LC-MS/MS. [15]

-

-

Data Analysis:

-

Compare the proteins identified from the compound-immobilized beads with those from the control beads.

-

Proteins that are significantly enriched on the compound beads are considered potential binding partners.

-

Self-Validation: The inclusion of appropriate controls, such as unmodified beads and competition experiments with the free compound, is critical for distinguishing true interactors from non-specific binders.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the target validation experiments.

| Target Protein | Methodology | Metric | Value | Notes |

| e.g., Kinase X | CETSA | ΔTm (°C) | +5.2 | Dose-dependent shift observed |

| e.g., Protein Y | DARTS | Protection at 10 µM | Yes | Band identified by MS |

| e.g., Receptor Z | Affinity-MS | Enrichment Factor | 15-fold | Compared to control beads |

Conclusion

The identification of the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a critical step in advancing its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining in silico prediction with orthogonal and self-validating experimental methodologies, provides a robust framework for achieving this goal. By systematically applying these techniques and carefully interpreting the resulting data, researchers can gain a deep understanding of the compound's mechanism of action and pave the way for its translation into the clinic.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Isoxazole-based molecules restore NK cell immune surveillance in hepatocarcinogenesis by targeting TM4SF5 and SLAMF7 linkage. PubMed. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. [Link]

-

What can we learn from molecular dynamics simulations for GPCR drug design?. PubMed Central. [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. National Institutes of Health. [Link]

-

Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

-

Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways. MDPI. [Link]

-

Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PubMed Central. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

-

Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed. [Link]

-

(PDF) Dietary phytochemicals targeting Nf-KB signalling pathways: Potential cancer chemoprevention strategy. ResearchGate. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

-

Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. The Royal Society of Chemistry. [Link]

-

Ethyl 5-bromovalerate. PubChem. [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

-

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. PubChem. [Link]

-

NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

-

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Preprints.org. [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

-

Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. National Institutes of Health. [Link]

-

Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). UNIL. [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

-

5-Bromo-3-ethyl-5-methylhept-1-ene. PubChem. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

-

Ethyl thiazole-5-carboxylate. PubChem. [Link]

Sources

- 1. Isoxazole-based molecules restore NK cell immune surveillance in hepatocarcinogenesis by targeting TM4SF5 and SLAMF7 linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 15. wp.unil.ch [wp.unil.ch]

An In-depth Technical Guide to Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate Derivatives and Analogs for Drug Discovery

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, promising class of these compounds: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and its derivatives. We will delve into their synthesis, explore their potential applications in drug development, and analyze the structure-activity relationships that govern their biological effects.

Core Compound Profile: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

Chemical Structure:

Caption: Chemical structure of the core compound.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C10H8BrNO3S |

| Molecular Weight | 302.15 g/mol |

| CAS Number | 423768-50-7 |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can be achieved through several established methods for isoxazole formation. A highly convergent and reliable approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity.

Proposed Synthetic Workflow

A plausible and efficient synthetic route is outlined below. This multi-step synthesis begins with readily available starting materials and employs robust chemical transformations.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Preparation of 2-Bromo-5-ethynylthiophene (Starting Material)

This starting material can be synthesized from 2-bromothiophene via a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Step 2: In Situ Generation of the Nitrile Oxide

Ethyl chlorooximidoacetate is treated with a non-nucleophilic base, such as triethylamine, to generate the corresponding nitrile oxide in situ. This highly reactive intermediate is immediately used in the subsequent cycloaddition step.

Step 3: [3+2] Cycloaddition and Isoxazole Ring Formation

The freshly generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with 2-bromo-5-ethynylthiophene. This reaction proceeds with high regioselectivity to yield the desired Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are suitable solvents.

-

Temperature: The reaction is typically carried out at room temperature.

-

Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) and is usually complete within a few hours.

-

Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.

Causality of Experimental Choices:

-

The in situ generation of the nitrile oxide is crucial to prevent its dimerization and other side reactions.

-

The choice of a non-nucleophilic base is important to avoid unwanted reactions with the ethyl chlorooximidoacetate starting material.

-

The use of anhydrous solvents is necessary to prevent hydrolysis of the starting materials and intermediates.

Applications in Drug Development

The thienyl-isoxazole scaffold is a promising pharmacophore for the development of novel therapeutics, particularly in the field of oncology. Several derivatives have shown potent activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Protein Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The thienyl-isoxazole core can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. For example, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienyl-isoxazole derivatives can be fine-tuned by modifying the substituents on both the thiophene and isoxazole rings.

| R1 (on Thiophene) | R2 (on Isoxazole) | General Activity Trend |

| H | Small alkyl | Moderate activity |

| Halogen (e.g., Cl, F) | Aryl | Increased potency, potential for improved selectivity |

| Methoxy | Substituted Aryl | Can enhance solubility and cell permeability |

| Amine | Heterocycle | Often leads to potent kinase inhibition through hydrogen bonding interactions in the active site |

Key SAR Observations:

-

Substitution at the 5-position of the thiophene ring: The bromo-substituent in the core compound serves as a useful handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. This position is critical for modulating potency and selectivity.

-

The ester group on the isoxazole: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may serve as a key interaction point with the target protein.[4] Alternatively, it can be converted to a variety of amides, which can introduce additional hydrogen bonding interactions and improve the pharmacokinetic profile of the compound.

-

The isoxazole ring itself: This ring system acts as a rigid scaffold that correctly orients the substituents for optimal binding to the target protein.

Conclusion and Future Directions

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and its analogs represent a promising class of compounds for the development of novel therapeutics. Their straightforward synthesis, coupled with the potential for diverse functionalization, makes them attractive candidates for lead optimization in drug discovery programs. Future research in this area should focus on the synthesis of diverse libraries of these compounds and their screening against a broad panel of biological targets. A deeper understanding of their structure-activity relationships will be crucial for the design of next-generation drug candidates with improved efficacy and safety profiles.

References

- US Patent US10829486B2: Isoxazole derivatives as FXR agonists and methods of use thereof.

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections : National Institutes of Health. [Link]

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][6][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C : ACS Omega. [Link]

- WO Patent WO2007078113A1: Isoxazole deriv

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1 : Arkivoc. [Link]

- US Patent US2430094A: Isoxazole deriv

- US Patent US8541575B2: 3,4-diarylpyrazoles as protein kinase inhibitors.

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt : Journal of Medicinal Chemistry. [Link]

-

Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES : ResearchGate. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs : PMC. [Link]

- US Patent US5610163A: Esters of thienyl carboxylic acids and amino alcohols and their quaterniz

-

DESIGN, SYNTHESIS AND NEUROPHARMACOLOGICAL EVALUATION OF THIOPHENE INCORPORATED ISOXAZOLE DERIVATIVES AS ANTIDEPRESSANT AND ANTIANXIETY AGENTS : Semantic Scholar. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity : ResearchGate. [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety : Encyclopedia.pub. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 : Future Science. [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction : MDPI. [Link]

- CA Patent CA2759598C: Isoxazole-thiazole derivatives as gaba a receptor inverse agonists for use in the tre

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][6][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C : ACS Publications. [Link]

-

Natural products-isoxazole hybrids : Arabian Journal of Chemistry. [Link]

-

Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles : Chemical Reviews. [Link]

-

Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition : PubMed. [Link]

-

2-Thienylmagnesium bromide solution : ChemBK. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research : MDPI. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives : IJCRT.org. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies : RSC Publishing. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate : PMC. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]

- 5. US10829486B2 - Isoxazole derivatives as FXR agonists and methods of use thereof - Google Patents [patents.google.com]

- 6. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ETHYL 5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

The Versatile Scaffold: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying next-generation therapeutics. Among the privileged heterocyclic structures, the thienyl-isoxazole framework has emerged as a particularly fruitful scaffold. This guide provides an in-depth exploration of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate , a key building block that offers a gateway to a diverse array of biologically active molecules. We will delve into its synthesis, key applications in medicinal chemistry, and provide detailed protocols for its derivatization, empowering researchers to unlock its full potential.

Introduction: The Power of the Thienyl-Isoxazole Core

The fusion of a thiophene and an isoxazole ring creates a unique chemical entity with a distinct electronic and steric profile. Both thiophene and isoxazole moieties are independently recognized as important pharmacophores present in numerous FDA-approved drugs.[1][2] The thiophene ring, a bioisostere of benzene, often enhances metabolic stability and cellular permeability, while the isoxazole ring can participate in various non-covalent interactions with biological targets and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The combination of these two heterocycles in a single molecule, particularly with the strategic placement of a bromine atom, provides a versatile platform for chemical elaboration and the development of novel therapeutic agents.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation allows for the construction of the five-membered isoxazole ring with high regioselectivity.[4][5] The general strategy involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne dipolarophile.

Protocol 1: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

This protocol details the synthesis starting from the commercially available 5-bromothiophene-2-carboxaldehyde.

Step 1: Oximation of 5-Bromothiophene-2-carboxaldehyde

-

To a solution of 5-bromothiophene-2-carboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-bromothiophene-2-carboxaldehyde oxime. This intermediate is often used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve the 5-bromothiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.

-

After stirring for 30 minutes, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

-

Slowly add a base, such as triethylamine (1.5 equivalents), dropwise at 0 °C. The base facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes cycloaddition with the alkyne.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.

dot

Caption: Synthetic workflow for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The bromine atom on the thiophene ring of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in structure-activity relationship (SAR) studies.

Anticancer Drug Discovery

The thienyl-isoxazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[6] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling.

a. Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer

A notable application of the thienyl-isoxazole core is in the development of antagonists for the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1] SAR studies have revealed that the substitution pattern on the thienyl ring and the nature of the group at the 3-position of the isoxazole are critical for potent anti-proliferative activity.[1]

dot

Caption: Simplified ERα signaling pathway and the antagonistic action of thienyl-isoxazole derivatives.

b. Kinase Inhibition

While direct studies on Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate derivatives as kinase inhibitors are emerging, related thieno[3,2-d]pyrimidine and thieno[3,2-b]pyridine scaffolds have shown potent inhibition of key kinases in cancer progression, such as VEGFR-2.[7][8] This suggests that derivatization of the title compound could lead to novel kinase inhibitors.

Development of Antimicrobial Agents

The isoxazole ring is a component of several clinically used antibiotics.[3] The thienyl-isoxazole scaffold has been investigated for its potential against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Protocols for Derivatization: Expanding Chemical Diversity

The true power of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate lies in its utility as a versatile intermediate. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiophene ring and various aryl or heteroaryl boronic acids or esters.[9][10][11]

General Procedure:

-

To an oven-dried reaction vessel, add Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-aryl-2-thienyl derivative.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 16 |

Note: These are generalized conditions and may require optimization for specific substrates.

Protocol 3: Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction allows for the introduction of terminal alkynes at the 5-position of the thiophene ring, creating another avenue for molecular diversification.[12][13]

General Procedure:

-

To a reaction flask, add Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (1 equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (1-3 mol%).

-

Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.

-

Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

-

Add the terminal alkyne (1.2-1.5 equivalents) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 5-alkynyl-2-thienyl product.

dot

Caption: Key derivatization pathways for the title compound.

Conclusion and Future Perspectives

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse compound libraries. The demonstrated and potential applications in oncology and infectious diseases highlight the importance of the thienyl-isoxazole scaffold. Future explorations could involve the use of other modern cross-coupling methodologies, such as Buchwald-Hartwig amination or cyanation, to further expand the accessible chemical space. As our understanding of disease biology deepens, scaffolds like this will continue to be instrumental in the rational design of novel and effective therapeutic agents.

References

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 2021.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 2023.

-

1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 2016.

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 2023.

-

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2021.

-

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.

-

Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 2011.

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023.

-

Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Angewandte Chemie, 2023.

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.

-

1,3‐dipolar cycloaddition reactions of nitrile oxides to prop‐1‐ene‐1,3‐sultone. Journal of Heterocyclic Chemistry, 2003.

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 2022.

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 2008.

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2016.

-

Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). ResearchGate.

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 2023.

-

Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2018.

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2024.

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 2004.

-

The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate.

-

Ethyl 5-bromothiophene-2-carboxylate. Chongqing Chemdad Co., Ltd.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2023.

-

Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.

-

Flow Chemistry: Sonogashira Coupling. ThalesNano.

-

Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 2024.

Sources

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. researchgate.net [researchgate.net]

- 13. scielo.org.mx [scielo.org.mx]

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

Introduction

The convergence of isoxazole and thiophene moieties in a single molecular scaffold presents a compelling opportunity for the discovery of novel therapeutic agents. Both heterocyclic systems are recognized pharmacophores, known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a novel compound incorporating these key structural features. The isoxazole ring is a versatile core found in drugs like the anti-inflammatory agent valdecoxib, while the thiophene ring is present in various pharmaceuticals, enhancing properties like bioavailability and metabolic stability.[1]

This guide provides a structured, multi-tiered framework for the comprehensive in vitro characterization of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (referred to herein as "Compound X"). The protocols are designed for researchers in drug discovery and development, offering a logical progression from broad cytotoxicity screening to more specific, mechanism-of-action assays. By following this workflow, researchers can efficiently build a detailed biological activity profile for this and similar novel chemical entities.

Caption: Tiered approach for Compound X evaluation.

Section 1: Foundational Cytotoxicity and Viability Assessment

Expert Rationale: Before investigating any specific biological activity, it is imperative to first determine the cytotoxic profile of Compound X. This foundational step identifies the concentration range at which the compound affects cell viability. The results, typically expressed as an IC50 (half-maximal inhibitory concentration), are crucial for designing subsequent experiments. Performing functional assays at concentrations that are broadly cytotoxic can lead to misleading, non-specific results. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3]

Protocol 1: MTT Cell Viability Assay

This protocol quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells.[4]

Materials:

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Example Data Presentation:

| Cell Line | Compound X IC50 (µM) |

| MCF-7 | 12.5 |

| A549 | 25.2 |

| HEK293 | > 100 |

Section 2: Evaluation of Anticancer Activity via Apoptosis Induction

Expert Rationale: If Compound X demonstrates significant cytotoxicity, particularly with selectivity towards cancer cells over non-cancerous cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer therapies.[5] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7]

Caption: Principle of Annexin V/PI Apoptosis Assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

Compound X

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

Data Analysis:

-

Data is typically displayed as a quadrant plot.

-

Lower-Left (Q4): Live cells (Annexin V- / PI-)

-

Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

-

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

-

Quantify the percentage of cells in each quadrant.

Example Data Presentation:

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| Compound X (1x IC50) | 45.3 | 35.8 | 18.9 |

Section 3: Evaluation of Anti-inflammatory Activity

Expert Rationale: Chronic inflammation is linked to numerous diseases, and key inflammatory pathways are prime targets for therapeutic intervention.[8] The cyclooxygenase-2 (COX-2) enzyme is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[9] Given that isoxazole derivatives have been shown to inhibit these targets, it is logical to screen Compound X for these activities.[1]

Caption: Simplified NF-κB signaling pathway.

Protocol 3A: Fluorometric COX-2 Inhibitor Screening

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme. This protocol is adapted from commercially available kits.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[10]

-

Recombinant human COX-2 enzyme

-

Arachidonic Acid (substrate)

-

COX Probe

-

Celecoxib (positive control inhibitor)

-

96-well black plate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Assay Setup: In a 96-well black plate, add wells for:

-

Background Control: Assay Buffer only.

-

Enzyme Control (100% activity): COX-2 enzyme in Assay Buffer.

-

Positive Control: COX-2 enzyme + Celecoxib.

-

Test Compound: COX-2 enzyme + Compound X (at various concentrations).

-

-

Inhibitor Incubation: Add Compound X or Celecoxib to the respective wells and incubate with the COX-2 enzyme for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the Arachidonic Acid substrate and COX Probe mixture to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at room temperature, protected from light.

Data Analysis:

-

Subtract the background reading from all measurements.

-

Calculate the slope of the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition for each concentration of Compound X relative to the Enzyme Control.

-

Calculate the IC50 value for COX-2 inhibition.

Protocol 3B: NF-κB Reporter Assay

This assay uses a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[11]

Materials:

-

HEK293-NF-κB-luc or similar reporter cell line

-

Compound X

-

TNF-α (stimulant, e.g., 10 ng/mL)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white plate and incubate overnight.

-

Pre-treatment: Treat cells with various concentrations of Compound X for 1-2 hours.

-

Stimulation: Stimulate the cells by adding TNF-α to all wells except the unstimulated control.

-

Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis:

-

Normalize luciferase readings to cell viability (determined by a parallel MTT assay).

-

Calculate the percentage inhibition of NF-κB activation for each concentration of Compound X relative to the stimulated control.

Section 4: Evaluation of Antimicrobial Activity

Expert Rationale: The prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with thiophene and isoxazole rings, are a rich source of potential antimicrobials.[2] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Caption: Workflow for MIC Determination.

Protocol 4: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Compound X

-

Sterile 96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of Compound X in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Compound X at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.

Example Data Presentation:

| Bacterial Strain | Gram Stain | Compound X MIC (µg/mL) |

| S. aureus ATCC 29213 | Positive | 16 |

| E. coli ATCC 25922 | Negative | 64 |

References

-

Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Protocol for Bacterial Cell Inhibition Assay Source: BBS OER Lab Manual URL: [Link]

-

Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

-

Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports URL: [Link]

-

Title: A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases Source: National Institutes of Health (NIH) URL: [Link]

-

Title: NF-κB Signaling Pathway Source: Bio-Rad URL: [Link]

-